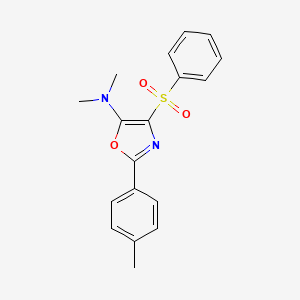

![molecular formula C21H28Cl2N2O2 B6486402 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1215621-96-7](/img/structure/B6486402.png)

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Serotonergic Antagonist

This compound could potentially act as a serotonergic antagonist . Serotonergic antagonists are drugs that bind to but do not activate serotonin receptors, thereby blocking the actions of serotonin or serotonergic agonists. This could have implications in the treatment of various psychiatric and neurological disorders.

Selective h5-HT 1D Antagonist

The compound could also serve as a selective h5-HT 1D antagonist . It displays 60-fold selectivity over h5-HT 1B, and exhibits little or no affinity for a range of other receptor types . This selectivity could make it a valuable tool in neuropharmacological research, particularly in studies related to migraine, depression, and anxiety.

Use in Chemical Synthesis

This compound could be used as a building block in chemical synthesis . Its unique structure could allow for the creation of a variety of novel compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the h5-HT 1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR), and its activation results in an inhibitory effect on neurotransmission .

Mode of Action

The compound acts as a selective antagonist at the h5-HT 1D receptor . This means it binds to this receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by serotonin. This inhibition of the h5-HT 1D receptor can alter the release of serotonin and other neurotransmitters, leading to changes in neurotransmission .

Biochemical Pathways

The antagonism of the h5-HT 1D receptor by this compound can affect various biochemical pathways. Specifically, it can influence the serotonergic system , which plays a crucial role in mood regulation, sleep, and other functions. By blocking the h5-HT 1D receptor, the compound can modulate the serotonergic system and potentially impact these physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathological context in which it is used. Given its mode of action, the compound could potentially alter serotonergic neurotransmission and thereby influence various physiological functions, such as mood and sleep .

properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.ClH/c1-16-6-7-21(17(2)12-16)26-15-20(25)14-23-8-10-24(11-9-23)19-5-3-4-18(22)13-19;/h3-7,12-13,20,25H,8-11,14-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHHNNGLKOHCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Chlorophenyl)piperazin-1-YL]-3-(2,4-dimethylphenoxy)propan-2-OL hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-nitro-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6486323.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6486332.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6486340.png)

![4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6486347.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6486365.png)

![6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6486372.png)

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486378.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486383.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride](/img/structure/B6486399.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B6486414.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol hydrochloride](/img/structure/B6486425.png)

![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486429.png)

![ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486430.png)